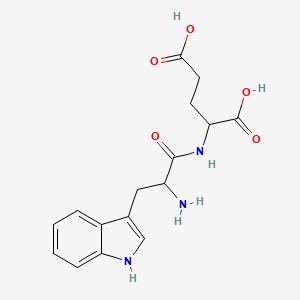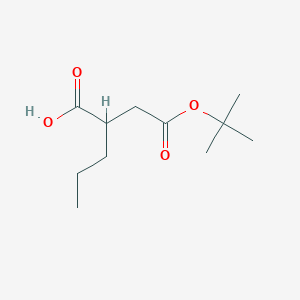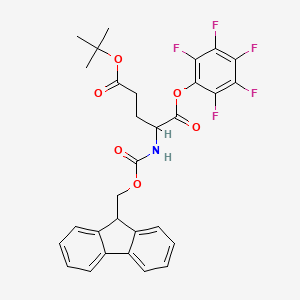
(R)-5-tert-butyl 1-perfluorophenyl 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)pentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-glutamic acid γ-tert-butyl ester pentafluorophenyl ester is a compound commonly used in peptide synthesis. It is a derivative of D-glutamic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is esterified with tert-butyl (OtBu) and pentafluorophenyl (OPfp) groups. This compound is particularly useful in solid-phase peptide synthesis due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-glutamic acid γ-tert-butyl ester pentafluorophenyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of D-glutamic acid is protected using the Fmoc group. This is achieved by reacting D-glutamic acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification of the Carboxyl Group: The carboxyl group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Formation of the Pentafluorophenyl Ester: The final step involves the reaction of the protected D-glutamic acid with pentafluorophenol and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester
Industrial Production Methods
Industrial production of Fmoc-D-glutamic acid γ-tert-butyl ester pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the product’s purity and identity .
化学反应分析
Types of Reactions
Fmoc-D-glutamic acid γ-tert-butyl ester pentafluorophenyl ester undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.
Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic conditions to yield the free carboxyl group.
Coupling Reactions: The pentafluorophenyl ester is highly reactive and can form peptide bonds with amino groups under mild conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used for tert-butyl ester hydrolysis.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used as coupling agents.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Free Carboxylic Acid: Hydrolysis of the tert-butyl ester yields the free carboxylic acid.
Peptides: Coupling reactions with amino groups yield peptides.
科学研究应用
Fmoc-D-glutamic acid γ-tert-butyl ester pentafluorophenyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: It is a standard reagent in solid-phase peptide synthesis, allowing for the efficient and selective formation of peptide bonds.
Biology: It is used in the synthesis of peptides and proteins for biological studies, including enzyme-substrate interactions and protein-protein interactions.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the large-scale production of peptides for research and pharmaceutical applications.
作用机制
The mechanism of action of Fmoc-D-glutamic acid γ-tert-butyl ester pentafluorophenyl ester involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The pentafluorophenyl ester is highly reactive, facilitating the formation of peptide bonds with amino groups. The tert-butyl ester protects the carboxyl group, which can be selectively deprotected under acidic conditions .
相似化合物的比较
Similar Compounds
Fmoc-D-glutamic acid 5-tert-butyl ester: Similar in structure but lacks the pentafluorophenyl ester group.
Fmoc-L-glutamic acid 5-tert-butyl ester: The L-isomer of the compound, used in similar applications.
Fmoc-D-aspartic acid 4-tert-butyl ester: Another protected amino acid derivative used in peptide synthesis.
Uniqueness
Fmoc-D-glutamic acid γ-tert-butyl ester pentafluorophenyl ester is unique due to its combination of protecting groups, which provide stability and reactivity during peptide synthesis. The pentafluorophenyl ester group enhances its reactivity, making it a valuable reagent in the synthesis of complex peptides .
属性
IUPAC Name |
5-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F5NO6/c1-30(2,3)42-21(37)13-12-20(28(38)41-27-25(34)23(32)22(31)24(33)26(27)35)36-29(39)40-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,36,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDYQYOPUBOMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F5NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol;5-oxopyrrolidine-2-carboxylic acid](/img/structure/B13391815.png)
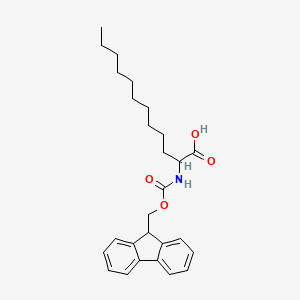
![Disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13391818.png)
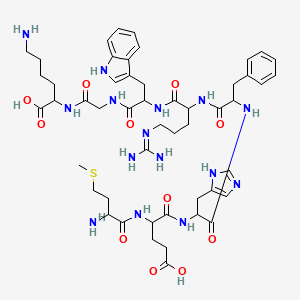
![3-[(1R,2S,4R,6S)-2-Ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one](/img/structure/B13391831.png)
![6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid](/img/structure/B13391842.png)
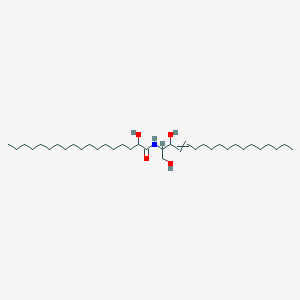
![cis-6-Boc-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B13391864.png)
![methyl 2-[2-acetyl-5-[(E)-3-methylpent-2-enoxy]phenoxy]acetate](/img/structure/B13391872.png)
![Methyl 2-[[4-methyl-2-[[2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate](/img/structure/B13391877.png)

